molecular formula C14H10F6N2 B3025332 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl CAS No. 174612-10-3

3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

Cat. No.: B3025332
CAS No.: 174612-10-3
M. Wt: 320.23 g/mol
InChI Key: NPVLUNVCARVDIJ-UHFFFAOYSA-N
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Description

3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl is a high-value aromatic diamine monomer serving advanced materials science research and development. Its primary application is in the synthesis of fluorinated polyimide resins . The incorporation of the rigid, twisted biphenyl core and electron-withdrawing trifluoromethyl groups directly into the polymer backbone imparts exceptional properties to the resulting polyimides. These materials are characterized by high thermal stability, with 5% weight loss temperatures often exceeding 535°C, and high glass transition temperatures (Tg) ranging from 345°C to 366°C . Furthermore, the unsymmetrical structure of the monomer disrupts polymer chain packing, leading to enhanced solubility in organic solvents and excellent solution processability . This combination of properties makes it an ideal building block for polyimides used in demanding applications such as flexible plastic substrates for next-generation electronics, including flexible displays and solar cells . The resulting films are often colorless and transparent, with high tensile strength and low coefficients of thermal expansion (CTE), making them suitable for aerospace and microelectronics . Beyond polyimide synthesis, this compound is also a key intermediate in organic synthesis for developing novel electroactive materials. Derivatives of bis(trifluoromethyl)biphenyl are investigated for their unique photophysical properties, including dual-state emission (DSE), which is valuable for developing materials for oxygen sensing, anticounterfeiting technologies, and organic light-emitting diodes (OLEDs) . The trifluoromethyl groups effectively rigidify the molecular structure and enhance intersystem crossing, promoting efficient room-temperature phosphorescence in fully organic molecules . The global market for this compound and its isomers is experiencing robust growth, driven by increasing demand from the high-performance polymer and specialty chemical sectors . This product is offered in high purity grades to meet the stringent requirements of research and development in these advanced fields. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

3-[3-amino-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2/c15-13(16,17)9-1-7(3-11(21)5-9)8-2-10(14(18,19)20)6-12(22)4-8/h1-6H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVLUNVCARVDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)aniline.

    Coupling Reaction: The key step involves a coupling reaction between 3,5-bis(trifluoromethyl)aniline and a suitable biphenyl derivative under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Step 1: Reduction of m-Nitrobenzotrifluoride

Zinc powder in a toluene-methanol solvent system reduces m-nitrobenzotrifluoride to 3,3′-bis(trifluoromethyl)hydrazobenzene. Key parameters include:

ParameterValue/DescriptionSource
SolventToluene/methanol (1:1.3 w/w)
CatalystZinc powder (1.35 mol per nitro group)
Temperature65°C
Reaction Time5 hours
Yield99.8%

Step 2: Acid-Catalyzed Benzidine Rearrangement

The hydrazobenzene intermediate undergoes rearrangement in sulfuric acid to form the target diaminobiphenyl derivative:

ParameterValue/DescriptionSource
Acid20–60 wt% sulfuric acid
Temperature-5°C to +50°C
Reaction Time2–10 hours
pH Adjustment0–2 (post-reaction)
Isolation MethodAlkali treatment to precipitate product

Reaction Stability and Byproduct Mitigation

The amino groups in the compound are susceptible to oxidation, particularly under acidic conditions. Post-reaction pH adjustment to ≤2 significantly reduces oxidative degradation during isolation . Key stability observations include:

  • Oxidation Prevention : Storing intermediates at pH ≤2 reduces azobenzene byproduct formation from 94.2% to <1% .

  • Solvent Selection : Organic solvents immiscible with water (e.g., toluene) improve yield by minimizing side reactions during rearrangement .

Comparative Analysis of Reaction Conditions

The table below contrasts optimized conditions for critical stages:

StageReduction ReactionRearrangement Reaction
Solvent Toluene/methanolSulfuric acid (20–60%)
Catalyst/Agent ZincNone (acid-driven)
Temperature 65°C-5°C to +50°C
Yield 99.8%89–95% (after isolation)
Critical Factor Zinc purityAcid concentration

Industrial-Scale Process Improvements

Patented methods highlight innovations to enhance efficiency:

  • Zinc Recovery : Filtration of ZnO and unreacted zinc after reduction achieves >95% metal recovery .

  • Solvent Recycling : Toluene is reused after aqueous washing, reducing waste .

  • pH Control : Adjusting rearrangement solutions to pH 0–2 before isolation minimizes product loss (<2%) .

This compound’s synthesis exemplifies precision in balancing electron-withdrawing and nucleophilic groups for controlled reactivity. Industrial processes prioritize yield optimization through rigorous pH management and solvent selection, making it a benchmark for fluorinated diamine production.

Scientific Research Applications

Scientific Research Applications

DABTF has been explored for its potential applications in various scientific fields:

Materials Science

DABTF is utilized in the synthesis of advanced materials, particularly in the development of polyimides with enhanced thermal stability and gas separation properties. These materials are valuable in aerospace and electronic applications due to their low dielectric constants and high mechanical strength .

Material Type Properties Applications
PolyimidesHigh thermal stability, low dielectric constantAerospace, electronics
CoatingsEnhanced chemical resistanceProtective coatings

Organic Synthesis

DABTF serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile reactions, including:

  • Nucleophilic aromatic substitutions
  • Formation of other biphenyl derivatives

These reactions make DABTF a valuable building block in organic chemistry for creating diverse compounds.

Biological Research

Research indicates that derivatives of DABTF exhibit potential biological activities. Interaction studies focus on understanding its toxicity and therapeutic efficacy, which could lead to the development of new pharmaceuticals.

Pharmaceutical Applications

The compound's unique electronic properties suggest possible applications in drug design. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry .

Case Study 1: Development of Polyimide Membranes

A study demonstrated the use of DABTF-derived polyimides for gas separation applications. The membranes exhibited superior selectivity and permeability compared to traditional materials, indicating their potential for industrial gas separation processes.

Case Study 2: Synthesis of Novel Anticancer Agents

Research has explored the synthesis of anticancer agents based on DABTF derivatives. Preliminary results showed promising activity against specific cancer cell lines, warranting further investigation into their mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 3,3’-Diamino-5,5’-bis(trifluoromethyl)biphenyl involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

3,3'-Dinitro-5,5'-bis(trifluoromethyl)biphenyl (CAS 194344-28-0)

This derivative replaces the amino groups with nitro (-NO₂) groups, significantly altering its reactivity and application. The nitro groups enhance electron-withdrawing effects, making it a candidate for explosive precursors or high-energy materials. In contrast, the amino groups in the target compound enable polymerization with dianhydrides, highlighting divergent functional roles despite structural similarity .

3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole)

This compound features triazole rings instead of trifluoromethyl groups. It serves as a precursor for energetic materials, such as nitrimino and azido derivatives (e.g., NNBT and AzNBT), which exhibit high detonation velocities (>9,000 m/s) and thermal decomposition temperatures (>200°C). The trifluoromethyl groups in the target compound, however, prioritize hydrophobicity and electronic stabilization for polymer applications rather than energetic performance .

Fluorinated Analogues

3,3'-Diamino-6,6'-bis(trifluoromethoxy)biphenyl

Replacing -CF₃ with trifluoromethoxy (-OCF₃) groups increases steric bulk and alters electronic effects. Polyimides from this monomer show higher solubility in polar solvents but comparable thermal expansion coefficients to the target compound. Both derivatives share low dielectric constants (~2.5–3.0), but -OCF₃ may enhance oxidative stability in harsh environments .

4,4'-Bis(trifluoromethyl)[1,1'-biphenyl]-diamine

The 4,4'-substitution pattern eliminates the crankshaft geometry, resulting in polyimides with lower thermal expansion coefficients (10–15 ppm/°C) but higher rigidity. This contrasts with the 3,3'-isomer’s higher elongation at break (~15–20%), favoring flexible coatings .

Non-Fluorinated Analogues

3,3'-Diaminobiphenyl

Lacking fluorinated substituents, this compound produces polyimides with higher dielectric constants (~3.5–4.0) and greater water absorption. The absence of -CF₃ groups reduces hydrolytic stability, limiting its use in moisture-sensitive applications .

2,2′-Diamino-5,5′-dinitro-[3,3′-bi(1,2,4-triazole)]

A high-energy-density material with nitro and triazole groups, this compound has a detonation pressure of ~35 GPa and velocity of ~9,200 m/s. Its sensitivity to impact and friction contrasts sharply with the inert nature of the target compound, which is non-explosive and thermally stable up to 300°C .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Primary Application Thermal Stability (°C) Detonation Velocity (m/s) Dielectric Constant
3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl 376.3 -NH₂, -CF₃ Polyimide synthesis >300 N/A 2.5–3.0
3,3'-Dinitro-5,5'-bis(trifluoromethyl)biphenyl 452.2 -NO₂, -CF₃ Energetic materials 200–250 ~8,500 N/A
3,3'-Diamino-5,5'-bis(1H-1,2,4-triazole) 248.2 -NH₂, triazole High-energy materials 220–250 9,200 N/A
3,3'-Diamino-6,6'-bis(trifluoromethoxy)biphenyl 408.3 -NH₂, -OCF₃ Specialty polymers >300 N/A 2.7–3.2
2,2′-Diamino-5,5′-dinitro-[3,3′-bi(1,2,4-triazole)] 336.2 -NH₂, -NO₂, triazole Explosives 180–200 9,200 N/A

Key Research Findings

  • Polymer Performance: The crankshaft structure of this compound improves polymer flexibility but sacrifices dimensional stability compared to 4,4'-isomers. This trade-off limits its use in microelectronics but benefits membrane and fiber applications .
  • Fluorination Benefits: Trifluoromethyl groups reduce dielectric constants and water absorption, making the compound superior to non-fluorinated diamines in high-frequency electronics .

Biological Activity

3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl is a compound of significant interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups is known to enhance lipophilicity and influence the biological interactions of compounds. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H10F6N2
  • Molecular Weight : 308.23 g/mol
  • Structure : The compound consists of two amino groups and two trifluoromethyl groups attached to a biphenyl structure.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For example, derivatives similar to this compound have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL .
  • Anticancer Properties
    • Research has demonstrated that trifluoromethyl-substituted biphenyl derivatives possess anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells . The inhibition rates for some derivatives reached up to 64% at concentrations around 5 μg/mL.
  • Enzyme Inhibition
    • Compounds containing trifluoromethyl groups have been noted for their ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making such compounds significant in drug design .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and antimicrobial evaluation of biphenyl derivatives found that this compound exhibited potent antibacterial activity against Gram-positive bacteria. The compound's MIC was determined to be comparable to established antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

In a comparative analysis of various trifluoromethyl-substituted compounds, it was found that those similar to this compound showed moderate anticancer effects against several cell lines. Notably, the compound demonstrated an IC50 value of approximately 5 μg/mL against PC3 cells .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

Compound NameMIC (μg/mL)Target Pathogen
This compound3.13MRSA
Dimethyl biphenyl-3,5-dicarboxylate6.25Enterococcus faecalis
Trifluoromethyl biphenyl-4-carboxylic acid4.00Acinetobacter baumannii

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineInhibition Rate (%) at 5 μg/mL
This compoundPC364.20
DoxorubicinPC3Control
Trifluoromethyl pyrimidine derivativeK56237.80

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl
Reactant of Route 2
Reactant of Route 2
3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

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